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Compound of Interest
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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals encountering
challenges in the recruitment for clinical trials of Tildacerfont for Congenal Adrenal
Hyperplasia (CAH).

Frequently Asked Questions (FAQSs)

Q1: We are experiencing slower than expected recruitment for our Tildacerfont trial. What are
some common reasons for this?

Al: Slow recruitment in Tildacerfont clinical trials can stem from several factors. One
significant challenge has been overly restrictive eligibility criteria. For instance, initial protocols
for the CAHmelia-204 study had a narrow androstenedione (A4) inclusion criterion (<1.5X the
upper limit of normal), which limited the pool of eligible patients.[1] Additionally, as Congenital
Adrenal Hyperplasia (CAH) is a rare disease, recruitment is inherently challenging due to a
small and geographically dispersed patient population.[2][3]

Q2: What protocol amendments have been successfully implemented to accelerate
Tildacerfont trial recruitment?

A2: To enhance patient recruitment for the CAHmelia-204 study, Spruce Biosciences
implemented two key protocol changes. They broadened the androstenedione (A4) inclusion
criterion from <1.5X to <2.5X the upper limit of normal (ULN). They also eliminated the
requirement for patients to convert to a specific glucocorticoid regimen upon entering the study,
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allowing them to continue their existing treatment.[1] These changes were intended to increase
the number of eligible patients and reduce the burden on participants.

Q3: We are observing low compliance with the study drug and/or the standard of care
glucocorticoids. Is this a known issue in Tildacerfont trials?

A3: Yes, low compliance has been a significant challenge, particularly in studies involving
patients with poor disease control. In the CAHmelia-203 trial, which enrolled adults with severe
hyperandrogenemia, low compliance with both Tildacerfont and glucocorticoids was a primary
reason for the study not meeting its primary efficacy endpoint.[4][5] Reports indicated that only
about 50% of patients reported 80% or greater compliance, leading to lower-than-expected
drug exposure.[4][5][6] This patient population is often described as "difficult-to-treat” with
“challenging real-life compliance with daily GCs".[4][6]

Q4: How has the geographical distribution of trial sites impacted recruitment for Tildacerfont
studies?

A4: To accelerate patient enrollment in the CAHmelia program, Spruce Biosciences
significantly expanded the number of global trial sites, with plans to add up to 50 new sites for a
total of up to 130 worldwide.[1][7] This strategy suggests that a limited number of initial sites
may have been a bottleneck in accessing a sufficient number of patients for this rare disease.

Troubleshooting Guides

Issue: Difficulty meeting enroliment targets due to strict
eligibility criteria.

Root Cause Analysis:

» Narrow Biomarker Range: The initial androstenedione (A4) inclusion criteria may be too
restrictive, excluding a significant portion of the real-world patient population.

o Complex Treatment Regimen Requirements: Mandating a switch in glucocorticoid therapy
can be a barrier for patients who are stable on their current regimen.

Troubleshooting Steps:
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» Re-evaluate Biomarker Cutoffs: Analyze screening data to determine if the current A4
inclusion criteria are a major driver of screen failures. Consider amending the protocol to a
broader, yet still clinically relevant, range, as was done for the CAHmelia-204 trial (from
<1.5X to <2.5X ULN).[1]

Simplify Glucocorticoid Requirements: Assess the necessity of a mandatory glucocorticoid
conversion. Allowing patients to remain on their existing, stable glucocorticoid regimen can
lower the barrier to participation.[1]

Consult with Principal Investigators: Engage with study investigators to gather their feedback
on the stringency of the eligibility criteria and its impact on identifying suitable candidates.

Issue: Poor patient adherence to study medication
and/or background therapy.

Root Cause Analysis:

Patient Population Characteristics: Patients with severe, poorly controlled CAH may have
historical challenges with medication adherence.[4][5]

Treatment Fatigue: In a lifelong chronic condition like CAH, patients may experience burnout
with complex treatment regimens.

Lack of Perceived Efficacy: If patients do not experience a noticeable improvement in their
symptoms, their motivation to adhere to the study protocol may decrease.

Troubleshooting Steps:

e Enhanced Patient Education: Implement more robust patient and family education programs
at the start of and throughout the trial. This should emphasize the importance of adherence
to both the investigational drug and their standard glucocorticoid therapy.

» Simplify Dosing Regimens: If possible within the study protocol, simplify the dosing and
administration schedule to reduce the burden on patients.

» Regular Adherence Monitoring: Utilize patient diaries, pill counts, and potentially digital
reminders to monitor and encourage adherence.
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» Frequent Patient Engagement: Increase the frequency of contact between the study site and
the patient (e.g., phone calls, telehealth visits) to provide support and address any issues
promptly.

Data Presentation

Table 1: Protocol Amendments to Enhance Recruitment in the CAHmelia-204 Trial

Original Amended Rationale for
Protocol Parameter . .
Specification Specification Change

To increase the pool
Androstenedione (A4)  <1.5X the upper limit <2.5X the upper limit of eligible patients
Inclusion Criterion of normal (ULN) of normal (ULN) based on screening
data.[1]

) ] To reduce the burden
o Mandatory conversion  Patients allowed to o
Glucocorticoid (GC) ] ] o on participants and
) to a pre-defined GC continue their existing )
Regimen ] ) make the trial more
regimen GC regimen ]
accessible.[1]

Table 2: Compliance Data from the CAHmelia-203 Trial

Compliance Metric Reported Percentage Implication

Patients with >80% Lower-than-expected drug
=2 0

Compliance (Study Medication  Approximately 50%
& GC)

exposure, contributing to the
trial not meeting its primary
endpoint.[4][5][6]

Experimental Protocols

While detailed, proprietary experimental protocols for the Tildacerfont clinical trials are not fully
available in the public domain, the general methodology can be outlined based on publicly
available information.
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Protocol Outline: Phase 2b Study of Tildacerfont in Adults with Classic CAH (Similar to
CAHmelia-203/204)

» Patient Screening and Enrollment:

o

Confirm diagnosis of classic CAH due to 21-hydroxylase deficiency.

[¢]

Assess baseline hormone levels, particularly androstenedione (A4), against the protocol's
inclusion criteria.

[¢]

Document the patient's current, stable glucocorticoid regimen.

Obtain informed consent.

[¢]

» Randomization and Blinding:

o Patients are randomized in a double-blind fashion to receive either Tildacerfont at a
specific dose or a placebo.

e Treatment Period:

o Patients self-administer the oral investigational drug or placebo once daily for a pre-
specified duration (e.g., 12 or 24 weeks).

o Patients continue their stable glucocorticoid therapy. In studies focused on GC reduction, a
pre-defined algorithm for dose reduction may be implemented based on hormone level
monitoring.

o Efficacy and Safety Monitoring:

o Regularly collect blood samples to measure levels of A4, ACTH, and other relevant
hormones at specified time points (e.g., baseline, week 4, week 12).

o Monitor for adverse events through patient reporting and clinical assessments.
o Assess patient compliance with the investigational drug and glucocorticoid therapy.

e Endpoint Analysis:
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o The primary endpoint is typically the change in A4 from baseline to a specific time point or
the proportion of patients achieving a certain reduction in their glucocorticoid dose while
maintaining androgen control.

o Secondary endpoints may include changes in other hormone levels, safety, and
tolerability.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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